molecular formula C27H38O3 B10800471 Impurity A of Calcipotriol

Impurity A of Calcipotriol

Cat. No.: B10800471
M. Wt: 410.6 g/mol
InChI Key: KKDBQSPKXAUHPH-NWPZOMFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Impurity A of Calcipotriol typically involves the controlled degradation or isomerization of Calcipotriol under specific conditions. The process may include the use of solvents such as ethanol and methylene chloride, and reagents like triethylamine and chloroform. The reaction conditions often involve heating and protection from light to prevent further degradation .

Industrial Production Methods

Industrial production of Impurity A is generally not a primary goal but rather a byproduct of the synthesis and storage of Calcipotriol. The conditions that favor the formation of Impurity A include exposure to light and heat, which can induce isomerization and degradation of the parent compound .

Chemical Reactions Analysis

Types of Reactions

Impurity A of Calcipotriol can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can further degrade the compound.

    Reduction: Although less common, reduction reactions can alter the functional groups present in the molecule.

    Substitution: Specific conditions can lead to substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more polar degradation products, while reduction could result in the formation of less oxidized analogs .

Scientific Research Applications

Impurity A of Calcipotriol is primarily studied in the context of pharmaceutical research. Its presence and concentration are critical for:

Mechanism of Action

The precise mechanism of action of Impurity A is not well-documented, as it is primarily considered a degradation product. its formation is linked to the isomerization and degradation pathways of Calcipotriol. Calcipotriol itself acts by binding to the vitamin D receptor, modulating the expression of genes involved in cell proliferation and differentiation, particularly in the treatment of psoriasis .

Comparison with Similar Compounds

Similar Compounds

    Impurity B of Calcipotriol: (7Z)-Calcipotriol

    Impurity C of Calcipotriol: (5E)-Calcipotriol

    Impurity D of Calcipotriol: 24-Epi-calcipotriol

    Impurity F of Calcipotriol: 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene

Uniqueness

Impurity A is unique due to its specific isomeric form and the conditions under which it is formed. Unlike other impurities, it is characterized by its distinct cyclopropyl group and the specific positions of its double bonds. This uniqueness makes it a critical marker in the stability and quality control of Calcipotriol formulations .

Properties

Molecular Formula

C27H38O3

Molecular Weight

410.6 g/mol

IUPAC Name

4-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one

InChI

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,26?,27-/m1/s1

InChI Key

KKDBQSPKXAUHPH-NWPZOMFQSA-N

Isomeric SMILES

CC(C=CC(=O)C1CC1)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Canonical SMILES

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.